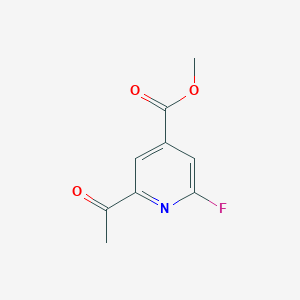

Methyl 2-acetyl-6-fluoroisonicotinate

Descripción

Methyl 2-acetyl-6-fluoroisonicotinate is a fluorinated pyridine derivative characterized by an acetyl group at the 2-position and a fluorine atom at the 6-position of the isonicotinate backbone. This compound is of significant interest in pharmaceutical and agrochemical research due to the electronic effects imparted by fluorine and the acetyl group, which may enhance metabolic stability, bioavailability, or receptor binding.

Propiedades

Fórmula molecular |

C9H8FNO3 |

|---|---|

Peso molecular |

197.16 g/mol |

Nombre IUPAC |

methyl 2-acetyl-6-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |

Clave InChI |

RPXKOZWOWVCCJL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=NC(=CC(=C1)C(=O)OC)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-fluoroisonicotinate typically involves the esterification of 2-acetyl-6-fluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of Methyl 2-acetyl-6-fluoroisonicotinate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-acetyl-6-fluoroisonicotinate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2-carboxy-6-fluoroisonicotinic acid.

Reduction: Methyl 2-hydroxy-6-fluoroisonicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-acetyl-6-fluoroisonicotinate is used in a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of Methyl 2-acetyl-6-fluoroisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Data for Methyl 2-acetyl-6-fluoroisonicotinate are inferred from structural analogs. †Fluorinated compounds often require refrigerated storage to prevent degradation.

Key Comparisons:

(A) Substituent Effects

- Fluorine vs. This may enhance metabolic stability in biological systems.

- Acetyl vs. Difluoromethyl : The acetyl group at position 2 introduces a reactive ketone moiety, which may act as a prodrug feature (e.g., undergoing hydrolysis in vivo). In contrast, the difluoromethyl group in the analog is more chemically inert, favoring stability in agrochemical applications .

(B) Spectral and Analytical Data

- NMR/IR : The acetyl group in Methyl 2-acetyl-6-fluoroisonicotinate would exhibit a carbonyl stretch near 1700 cm⁻¹ in FTIR, similar to methyl shikimate’s ester carbonyl peak . Fluorine’s electron-withdrawing effect would deshield adjacent protons in ¹H NMR, as seen in other fluorinated pyridines.

- HPLC : Retention times would differ significantly from methyl shikimate due to the fluorinated aromatic system, which increases hydrophobicity .

(A) Pharmaceutical Relevance

Fluorinated pyridines like Methyl 2-acetyl-6-fluoroisonicotinate are explored as kinase inhibitors or antimicrobial agents due to fluorine’s ability to modulate pKa and lipophilicity. The acetyl group could serve as a prodrug, as seen in antiviral agents (e.g., oseltamivir derivatives) .

(B) Agrochemical Potential

Comparisons to Methyl 2-(difluoromethyl)-6-methoxyisonicotinate suggest utility in herbicide design, where fluorine enhances membrane permeability and target binding.

(C) Analytical Challenges

The absence of direct chromatographic data for Methyl 2-acetyl-6-fluoroisonicotinate underscores the need for method optimization, as seen in diterpenoid methyl ester analyses via GC and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.